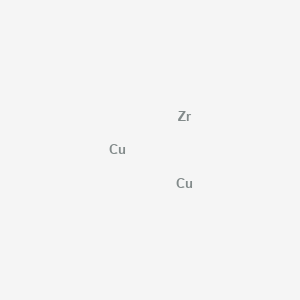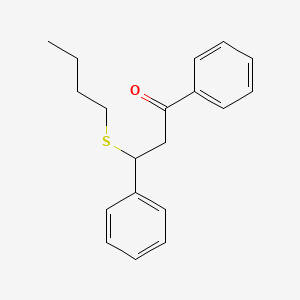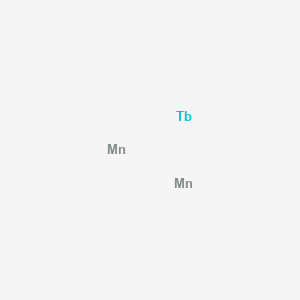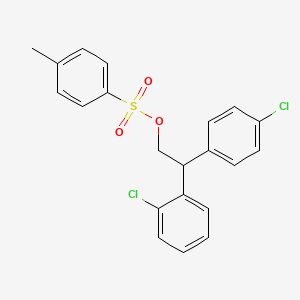
Copper--zirconium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–zirconium (2/1) is a compound consisting of copper and zirconium in a 2:1 atomic ratioCopper and zirconium are both transition metals, and their combination results in a material that exhibits a range of beneficial characteristics, such as high thermal stability, corrosion resistance, and excellent mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper–zirconium (2/1) can be synthesized through various methods, including solid-state reactions, sol-gel techniques, and thermal treatments. One common method involves the thermal treatment of a copper-zirconium alloy in air. The process typically starts at room temperature and involves gradually increasing the temperature in steps until reaching around 1373 K. During this process, the formation of a mixed metal oxide containing copper and zirconium is observed .
Industrial Production Methods
In industrial settings, the production of copper–zirconium (2/1) often involves metallurgical synthesis using induction furnaces. The alloy is melted and then cast into desired shapes. The heat treatment process is crucial to achieve the desired mechanical and electrical properties. Parameters such as temperature and annealing time are carefully controlled to optimize the material’s performance .
Chemical Reactions Analysis
Types of Reactions
Copper–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both copper and zirconium atoms.
Common Reagents and Conditions
Oxidation: Copper–zirconium (2/1) can be oxidized in the presence of oxygen at elevated temperatures. This reaction typically forms copper oxide and zirconium oxide.
Reduction: The compound can be reduced using hydrogen gas at high temperatures, resulting in the formation of metallic copper and zirconium.
Substitution: Copper–zirconium (2/1) can undergo substitution reactions with various ligands, leading to the formation of new compounds with different properties
Major Products Formed
The major products formed from these reactions include copper oxide, zirconium oxide, and various substituted compounds depending on the reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism by which copper–zirconium (2/1) exerts its effects is primarily related to its ability to interact with other molecules and materials at the atomic level. The compound’s unique structure allows it to act as a catalyst, facilitating various chemical reactions. The presence of both copper and zirconium atoms provides a combination of redox and acid-base properties, enhancing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Copper–scandium (2/1): Similar to copper–zirconium (2/1), this compound exhibits high thermal stability and mechanical strength but differs in its electrical properties.
Copper–hafnium (2/1): This compound shares some structural similarities with copper–zirconium (2/1) but has different catalytic properties due to the presence of hafnium.
Copper–vanadium (2/1): Known for its catalytic activity in oxidation reactions, this compound differs from copper–zirconium (2/1) in terms of its reactivity and stability.
Uniqueness
Copper–zirconium (2/1) stands out due to its unique combination of properties, including high thermal stability, corrosion resistance, and excellent mechanical strength. These characteristics make it particularly suitable for applications in harsh environments and advanced technological applications .
Properties
CAS No. |
12186-13-9 |
|---|---|
Molecular Formula |
Cu2Zr |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
copper;zirconium |
InChI |
InChI=1S/2Cu.Zr |
InChI Key |
PNERNBLBPMQDSZ-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)








![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)


